2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid
Description
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[3.2.0]heptane scaffold and an acetic acid moiety. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(6-bicyclo[3.2.0]heptanyl)acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2,(H,10,11) |
InChI Key |
SALPJWMFPFKPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid can be achieved through several methods. One notable method involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor . This process utilizes enzymatic resolution with Pseudomonas fluorescens lipase to obtain the desired enantiomers with high enantiomeric excess.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can undergo homolytic rearrangements, where free radicals abstract hydrogen from the bridge and bridgehead sites . This process leads to the formation of various radical intermediates, which can further react to form different products. The stereoelectronic properties of the compound play a crucial role in determining the reaction pathways and outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Bicyclic Frameworks
Bicyclo[2.2.1]heptane Derivatives
- 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid (CAS 1007-01-8): Molecular Formula: C₉H₁₂O₂; Molecular Weight: 152.19 g/mol . Differs in bicyclo[2.2.1] versus [3.2.0] ring systems. Biodegradability: Degrades with a long lag phase (>60 days in freshwater), indicating environmental persistence .
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (CAS 825-71-8):
Azabicyclo Derivatives
- 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid (CAS 2725790-96-3): Incorporates a nitrogen atom in the bicyclo[3.1.1] system, enhancing basicity. Molecular Formula: C₁₃H₂₁NO₄; Molecular Weight: 255.31 g/mol . Used as a building block in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group .
- rac-2-[(1R,5R)-6-amino-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid hydrochloride: Contains an oxygen atom (oxabicyclo) and an amino group, enabling salt formation. Molecular Formula: C₇H₁₄ClNO₃; Molecular Weight: 195.65 g/mol .
Functional Group Modifications
Pharmaceutical Derivatives
- Mirogabalin Besylate (USAN: cd-60): Structure: [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate. Key Feature: The ethyl and aminomethyl substituents enhance receptor binding and bioavailability .
Degradation Products
Physicochemical and Environmental Properties
| Compound | Bicyclo System | Molecular Weight (g/mol) | Biodegradability (OECD 301D) | Key Applications |
|---|---|---|---|---|
| 2-{Bicyclo[3.2.0]heptan-6-yl}acetic Acid* | [3.2.0] | ~197.19 (estimated) | Data unavailable | Research, drug development |
| 2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid | [2.2.1] | 152.19 | 60 days (lag phase >60 days) | Material science |
| Mirogabalin Besylate | [3.2.0] | 419.50 (with besylate) | N/A | Pharmaceuticals |
| 2-[endo-3-Boc-azabicyclo[3.1.1]heptan-6-yl]acetic Acid | [3.1.1] | 255.31 | N/A | Peptide synthesis |
*Estimated based on bicyclo[3.2.0]heptane scaffold and acetic acid moiety.
Biological Activity
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid is a bicyclic compound characterized by its unique bicyclo[3.2.0]heptane structure, which includes a seven-membered ring system with a carboxylic acid functional group at the 2-position. This structural configuration imparts distinct chemical properties and potential biological activities, making it a subject of increasing interest in medicinal chemistry and organic synthesis.
The compound's reactivity can be explored through various reactions typical of carboxylic acids and bicyclic compounds, allowing for the derivation of various derivatives and analogs. Notably, compounds derived from bicyclic structures often exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The unique spatial arrangement of atoms within the bicyclic framework influences interactions with biological targets, which is crucial for its potential therapeutic applications.
Anti-Cancer Properties
Research indicates that derivatives of bicyclo[3.2.0]heptane can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies have shown that certain synthesized compounds based on this bicyclic structure exhibit significant anti-proliferative effects against various cancer cell lines, including HeLa (human cervical carcinoma) and C6 (rat brain tumor) cells.
Case Study: Anti-Proliferative Activity
A study evaluated the anti-proliferative activities of several synthesized compounds derived from 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid against HeLa and C6 cell lines using the BrdU cell proliferation ELISA assay. The results indicated that one derivative exhibited an IC50 value of 2.45 µM against C6 cells, significantly outperforming the standard drug 5-Fluorouracil (5-FU), which had an IC50 of 14.82 µM .
| Compound | IC50 (C6) | IC50 (HeLa) |
|---|---|---|
| 6a | 26.39 µM | 38.11 µM |
| 6b | 2.45 µM | 78.78 µM |
| 6c | 11.45 µM | 26.20 µM |
| 6d | 6.00 µM | 32.44 µM |
| 5-FU | 14.82 µM | 29.30 µM |
The data indicates that compounds derived from the bicyclic structure show promising anti-cancer activity, warranting further investigation into their mechanisms of action and therapeutic potential.
The biological effects of these compounds are often attributed to their ability to interact with specific proteins or nucleic acids within cells, influencing pathways involved in cell proliferation and apoptosis. Interaction studies utilizing molecular docking simulations have provided insights into how these compounds bind to biological targets, highlighting their potential as drug candidates.
Applications
The potential applications of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid extend beyond oncology to include anti-inflammatory and analgesic effects due to its structural characteristics that may modulate pain pathways or inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
